molecular formula C14H6N4O5 B10880394 4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile

4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10880394
M. Wt: 310.22 g/mol
InChI Key: AFOUXPLBMUTXPJ-UHFFFAOYSA-N
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Description

4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H6N4O4. This compound is characterized by the presence of nitro groups and nitrile functionalities attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include the formation of reactive oxygen species and the modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophthalonitrile
  • 2,4-Dinitrophenoxybenzene
  • 4-Nitrobenzene-1,2-dicarbonitrile

Uniqueness

Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological molecules .

Properties

Molecular Formula

C14H6N4O5

Molecular Weight

310.22 g/mol

IUPAC Name

4-nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H6N4O5/c15-7-9-5-13(18(21)22)14(6-10(9)8-16)23-12-3-1-11(2-4-12)17(19)20/h1-6H

InChI Key

AFOUXPLBMUTXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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